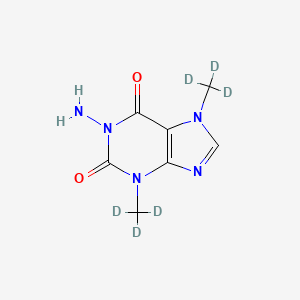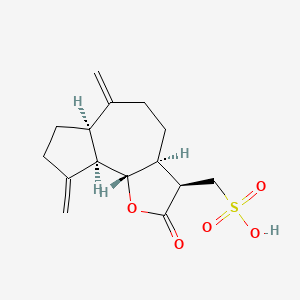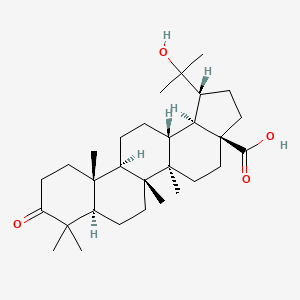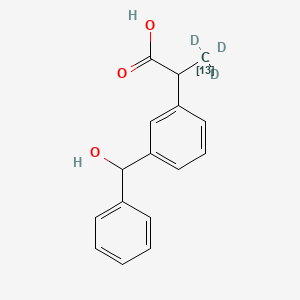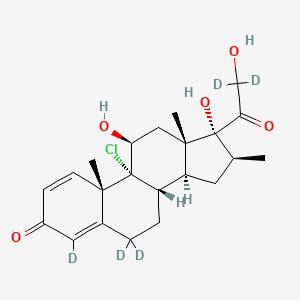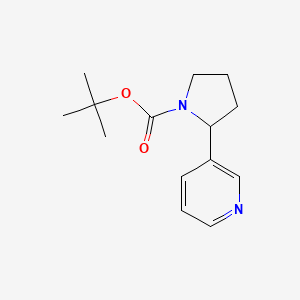
tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organic compound that is used in various scientific research applications. TBPC is a heterocyclic compound with a molecular formula of C10H14N2O2. TBPC is a cyclic amide, which is composed of a nitrogen atom in the center of a six-membered ring and two carbon atoms at each end of the ring. TBPC is a colorless solid with a melting point of around 100°C.
Aplicaciones Científicas De Investigación
Synthesis of Substituted Pyrrolidines : A study described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy (Chung et al., 2005).
X-ray Diffraction Studies : Another research synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction, highlighting its structural properties (Naveen et al., 2007).
Palladium-Catalyzed Coupling Reactions : tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids (Wustrow & Wise, 1991).
Synthesis of Chiral Prolinols : Reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate led to the synthesis of tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with excellent diastereoselectivity (Funabiki et al., 2008).
Macrocyclic Tyk2 Inhibitors Synthesis : The compound was used in synthesizing a novel series of macrocyclic Tyk2 inhibitors, highlighting its potential in medicinal chemistry (Sasaki et al., 2020).
Studying Hydrogen Bonds : A study on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate explored its hydrogen bonding properties (Baillargeon et al., 2014).
Anti-Inflammatory Agents Synthesis : A series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and evaluated as anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Organometallic Chemistry : The compound was used in the synthesis of Boc-protected 2-benzylpyrrolidines, showcasing its application in organometallic reactions (Massah et al., 2010).
Drug Metabolism Studies : The compound was involved in studies related to the metabolism of certain drugs, like CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist (Prakash et al., 2008).
Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives : It was used in the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones (Herath & Cosford, 2010).
Mecanismo De Acción
Target of Action
It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .
Mode of Action
N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .
Result of Action
The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Action Environment
The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHJLODPDPNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675721 |
Source


|
| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-53-5 |
Source


|
| Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)
